molecular formula C26H40N2 B1252032 Keramaphidin B

Keramaphidin B

Cat. No. B1252032
M. Wt: 380.6 g/mol
InChI Key: WWQLAWPZBZACNJ-CCNZYGDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Keramaphidin B is a natural product found in Amphimedon with data available.

Scientific Research Applications

Biogenetic Precursor of Manzamine Alkaloids

Keramaphidin B, isolated from the marine sponge Amphimedon sp., has been identified as a potential biogenetic precursor of manzamine alkaloids. This pentacyclic alkaloid exhibits a unique structure, which has sparked interest in its biosynthetic pathway and its role in the formation of other complex marine alkaloids. Studies suggest its importance in understanding the biogenetic pathways of these compounds (Kobayashi et al., 1994); (Tsuda et al., 1996).

Synthetic Studies and Macrocyclic Ring Formation

Significant research has been conducted on the synthesis of Keramaphidin B, particularly focusing on the formation of its macrocyclic ring. The intramolecular Diels-Alder reaction has been explored as a method to construct this complex structure. These synthetic studies are crucial for understanding the molecule’s chemical nature and potential applications in drug discovery (Nakada et al., 2020); (Baldwin et al., 1998).

Biogenetic Studies and Structural Elucidation

Keramaphidin B has been a subject of interest in biogenetic studies due to its complex structure and potential as a biogenetic precursor. The structural elucidation of Keramaphidin B and related compounds has provided insights into the biosynthesis of manzamine alkaloids. These studies contribute to the broader understanding of marine natural product chemistry (Tsuda et al., 1994).

Model Studies and Biomimetic Synthesis

Model studies towards a biomimetic synthesis of Keramaphidin B have been conducted to understand its formation and role in natural systems. These studies are crucial for the development of synthetic methods that can replicate natural biosynthetic processes, potentially leading to the discovery of new bioactive compounds (Gil et al., 1995).

properties

Product Name

Keramaphidin B

Molecular Formula

C26H40N2

Molecular Weight

380.6 g/mol

IUPAC Name

(1R,2S,10Z,16R,23Z,27S)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene

InChI

InChI=1S/C26H40N2/c1-3-7-11-16-27-18-14-24-23-19-22(13-9-5-1)25-26(24,21-27)15-10-6-2-4-8-12-17-28(25)20-23/h1-2,5-6,19,23-25H,3-4,7-18,20-21H2/b5-1-,6-2-/t23-,24-,25-,26-/m0/s1

InChI Key

WWQLAWPZBZACNJ-CCNZYGDDSA-N

Isomeric SMILES

C1CCN2CC[C@H]3[C@@H]4CN5CCCC/C=C\CC[C@@]3(C2)[C@@H]5C(=C4)CC/C=C\C1

Canonical SMILES

C1CCN2CCC3C4CN5CCCCC=CCCC3(C2)C5C(=C4)CCC=CC1

synonyms

keramaphidin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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